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Compound of Interest

5-(2,5-Dibromophenyl)thiazol-2-
Compound Name:
amine

Cat. No.: B14768940

Get Quote

\ J

CAS Registry Number: 2290423-09-3 Role: High-Value Pharmacophore Scaffold & Divergent
Synthesis Intermediate[1]

Part 1: Executive Technical Summary[1]

5-(2,5-Dibromophenyl)thiazol-2-amine is a specialized heterocyclic building block belonging
to the 2-aminothiazole class—a "privileged structure” in medicinal chemistry known for its high
affinity to kinase ATP-binding pockets and GPCRs.[1]

Distinct from generic thiazoles, this specific CAS features a 2,5-dibromophenyl moiety attached
at the thiazole C5 position.[1] This substitution pattern provides three orthogonal handles for
chemical modification, making it an ideal "linchpin" for Fragment-Based Drug Discovery
(FBDD):

e C2-Amine: A nucleophilic handle for amide/urea formation (solubility/selectivity tuning).[1]

* Phenyl C5-Bromine (Meta): Sterically accessible for initial cross-coupling.[1]
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» Phenyl C2-Bromine (Ortho): Sterically hindered, allowing for late-stage, regioselective
functionalization.[1]

This guide details the synthesis, reactivity logic, and handling of this compound for researchers
in oncology (kinase inhibitors) and antimicrobial discovery.[1]

Part 2: Physicochemical Profile[1]

Property Data Note

Molecular Formula CoHeBra2N2S

Heavy atom count supports

Molecular Weight 333.03 g/mol ]
fragment-based screening.[1]

. ) Typical of halogenated
Appearance Off-white to pale yellow solid ] )
aminothiazoles.[1]

DMSO, DMF (High); Methanol Requires polar aprotic solvents

Solubility )
(Moderate); Water (Low) for reactions.[1]
The 2-amino group is weakly
) ) ) basic; electron-withdrawing

pKa (Conjugate Acid) ~5.3 (Thiazole N) ) o
bromines reduce basicity
further.

) Lipophilic; requires solubilizing
LogP (Predicted) ~3.2-35

groups for biological assays.[1]

Part 3: Synthesis Protocol (Hantzsch Thiazole
Synthesis)

The most robust route to CAS 2290423-09-3 is the Hantzsch Thiazole Synthesis, condensing a
halogenated acetophenone with thiourea.[1]

Reaction Logic

The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the

-carbon of the bromoketone, followed by cyclization and dehydration.[1]
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Step-by-Step Methodology

Reagents:

Precursor A: 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one (1.0 eq)[1]

Precursor B: Thiourea (1.1 eq)[1]

Solvent: Ethanol or Ethanol/Water (1:1 v/v)[1]

Base: Sodium Acetate (optional, to scavenge HBr)[1]
Protocol:

¢ Dissolution: Dissolve 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one in absolute ethanol (0.5 M
concentration).

» Addition: Add thiourea (1.1 eq) in a single portion.

o Reflux: Heat the mixture to reflux (78°C) for 4—6 hours. Monitor via TLC (Hexane:EtOAc 3:1)
or LC-MS.[1] The formation of the thiazole ring is thermodynamically driven.[1]

o Workup:
o Cool reaction to room temperature.[1]

o Neutralize with saturated NaHCOs solution (pH ~8).[1] The free base amine will
precipitate.[1]

o Filter the solid and wash with cold water.[1]

 Purification: Recrystallize from hot ethanol/DMF mixture to remove trace sulfur byproducts.

Synthesis Workflow Diagram

Intermediate:
S-Alkylation & Cyclization

Neutralize (NaHCO3)

Reactants
& Recrystallize

+ Thiourea
+ Ethanol (Reflux)

Reflux 4-6h Product (CAS 2290423-09-3):

5-(2,5—Dibromophenyl)thiazol-z-amineJ

Start: 2,5-Dibromoacetophenone
(Alpha-bromination precursor)
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Click to download full resolution via product page

Figure 1: The Hantzsch synthesis pathway for constructing the aminothiazole core from alpha-
bromoketones.

Part 4: Advanced Functionalization &
Regioselectivity[1]

The primary value of CAS 2290423-09-3 lies in its regioselective reactivity.[1] The molecule
possesses three distinct reaction sites that can be engaged sequentially.[1]

The Regioselectivity Hierarchy

o Site A (Thiazole-NHz): Most reactive nucleophile.[1] Must be protected (e.g., Boc, Acetyl) or
reacted first (e.g., amide coupling) to prevent catalyst poisoning during Pd-coupling.[1]

o Site B (Phenyl-Br at C5 - Meta): This bromine is sterically exposed.[1] In a Suzuki-Miyaura
coupling, this site reacts first.

o Site C (Phenyl-Br at C2 - Ortho): This bromine is sterically crowded by the thiazole ring. It
requires forcing conditions (higher temp, S-Phos/X-Phos ligands) to react, enabling
orthogonal functionalization.[1]

Strategic Workflow: Divergent Synthesis

Scenario: Creating a Kinase Inhibitor Library.

o Step 1 (Amine Capping): React the 2-amine with an acyl chloride to form an amide (Hinge
Binder).[1]

o Step 2 (First Coupling): Perform Suzuki coupling at 60°C with Boronic Acid A.[1] The C5-Br
reacts selectively.[1]

e Step 3 (Second Coupling): Perform Suzuki coupling at 100°C+ with Boronic Acid B and a
bulky ligand (e.g., Buchwald ligands).[1] The C2-Br reacts.

Reactivity Logic Diagram
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Figure 2: Orthogonal reactivity map showing the sequential functionalization logic for the
dibromo-aminothiazole scaffold.

Part 5: Safety & Handling (E-E-A-T)[1]

While specific toxicological data for this CAS is limited, it should be handled according to the
protocols for halogenated aminothiazoles.[1]

e Hazard Identification:
o Skin/Eye Irritant: The free amine is basic and likely irritating to mucous membranes.[1]
o Sensitizer: Aminothiazoles can cause allergic skin reactions (contact dermatitis).[1]
e Storage:
o Store at 2-8°C under inert gas (Argon/Nitrogen).
o Protect from light (halogenated aromatics can undergo slow photodehalogenation).[1]

e Disposal:
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o Do not dispose of in aqueous waste.[1] Collect in halogenated organic solvent waste
containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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